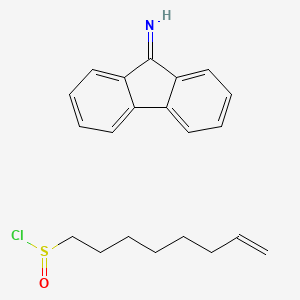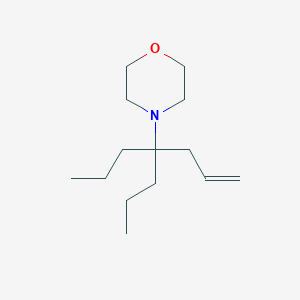
Morpholine, 4-(1,1-dipropyl-3-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(1,1-dipropyl-3-butenyl)- is a chemical compound with a morpholine ring substituted at the 4-position by a 1,1-dipropyl-3-butenyl group. This compound is part of the morpholine family, which is known for its applications in various fields such as pharmaceuticals, agrochemicals, and industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1,1-dipropyl-3-butenyl)- typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 1,1-dipropyl-3-butenyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Morpholine, 4-(1,1-dipropyl-3-butenyl)- can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Morpholine, 4-(1,1-dipropyl-3-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
科学的研究の応用
Morpholine, 4-(1,1-dipropyl-3-butenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, surfactants, and corrosion inhibitors.
作用機序
The mechanism of action of Morpholine, 4-(1,1-dipropyl-3-butenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
- Morpholine, 4-(1-oxo-2-butenyl)-
- Morpholine, 4-(1-oxo-3-butenyl)-
- 4-(1,3-Butadienyl)morpholine
Uniqueness
Morpholine, 4-(1,1-dipropyl-3-butenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
835654-20-1 |
|---|---|
分子式 |
C14H27NO |
分子量 |
225.37 g/mol |
IUPAC名 |
4-(4-propylhept-1-en-4-yl)morpholine |
InChI |
InChI=1S/C14H27NO/c1-4-7-14(8-5-2,9-6-3)15-10-12-16-13-11-15/h4H,1,5-13H2,2-3H3 |
InChIキー |
YNRQGEPUAGNPKF-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)(CC=C)N1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


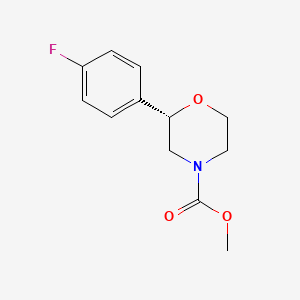
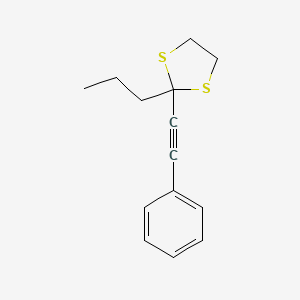
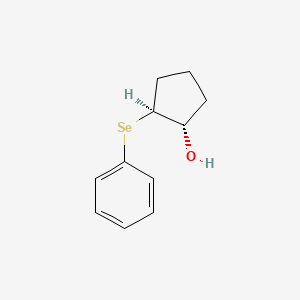
![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)
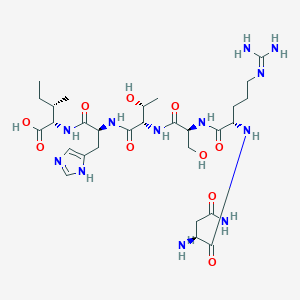

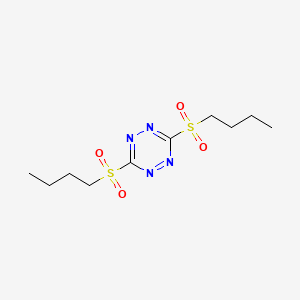
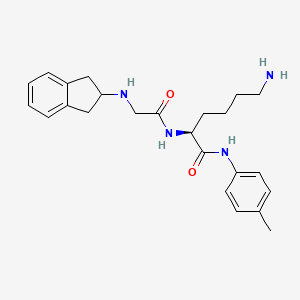
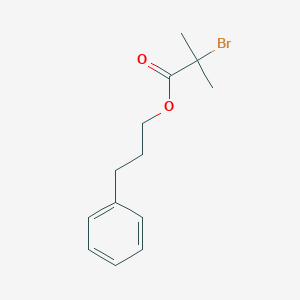
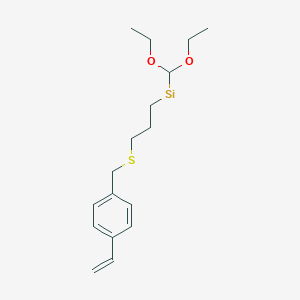
![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)
![2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14192936.png)
![Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate](/img/structure/B14192938.png)
